Cas no 1805508-29-5 (4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine
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- インチ: 1S/C7H5F3IN/c1-3-4(6(9)10)2-5(8)12-7(3)11/h2,6H,1H3
- InChIKey: UQFHNZSVXPXXLE-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=C(C=C(N=1)F)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3
4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029036839-250mg |
4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine |
1805508-29-5 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029036839-500mg |
4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine |
1805508-29-5 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029036839-1g |
4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine |
1805508-29-5 | 95% | 1g |
$3,126.60 | 2022-04-01 |
4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine 関連文献
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4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridineに関する追加情報
Introduction to 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine (CAS No. 1805508-29-5)
4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine, identified by the CAS number 1805508-29-5, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of multiple fluorine atoms and an iodine substituent in its structure imparts unique electronic and steric properties, which can be exploited to modulate its pharmacokinetic and pharmacodynamic profiles.
The structural motif of 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine incorporates key functional groups that are widely recognized for their role in enhancing drug-like properties. The difluoromethyl group, for instance, is known to improve metabolic stability and binding affinity, while the fluoro substituents can influence both lipophilicity and bioavailability. The iodo group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, which are commonly employed in the synthesis of complex drug molecules.
In recent years, there has been a surge in research focused on developing fluorinated pyridines as pharmacophores due to their ability to enhance the efficacy of small-molecule drugs. Studies have demonstrated that the introduction of fluorine atoms can lead to increased binding affinity to biological targets, improved resistance to enzymatic degradation, and enhanced cell membrane permeability. The compound 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine exemplifies these advantages, making it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By leveraging the structural features of 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine, researchers have designed novel inhibitors that target specific kinases with high selectivity. Preliminary studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, suggesting their therapeutic potential.
The iodine atom in the molecule provides a convenient site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in organic synthesis. These reactions allow for the introduction of diverse functional groups at specific positions within the pyridine ring, enabling the generation of libraries of structurally diverse compounds. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desired biological activities. The versatility of 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine as a building block has been highlighted in several recent publications, where it has been used to develop novel scaffolds for antiviral and anticancer agents.
Advances in computational chemistry have also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have been employed to predict binding modes and interactions between 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine and biological targets. These studies not only provide insights into its mechanism of action but also guide the optimization process by identifying key residues responsible for binding affinity and selectivity. The integration of experimental data with computational predictions has accelerated the discovery pipeline, leading to more efficient development of novel therapeutics.
The pharmaceutical industry has recognized the potential of fluorinated pyridines as key structural elements in drug design. Companies and academic institutions are actively engaged in synthesizing and evaluating derivatives of compounds like 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine to identify new drugs with improved efficacy and safety profiles. The demand for high-quality starting materials such as this compound has driven advancements in synthetic methodologies, ensuring that researchers have access to reliable and scalable routes for its production.
Future directions in research may focus on exploring the therapeutic potential of this compound in additional disease areas. Its unique structural features make it well-suited for further derivatization, allowing researchers to fine-tune its biological activities. By combining experimental approaches with cutting-edge computational techniques, scientists aim to uncover new applications for 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine, ultimately contributing to the development of next-generation pharmaceuticals.
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